4-[4-(benzyloxy)-3-methoxyphenyl]-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene
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Overview
Description
4-[4-(Benzyloxy)-3-methoxyphenyl]-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene is a complex organic compound that belongs to the class of thienochromenes. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a hexahydrothieno[3,2-c]chromene core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-[4-(benzyloxy)-3-methoxyphenyl]-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene typically involves multiple steps. One common synthetic route includes the following steps:
Hydrogenation: The final step involves the hydrogenation of the thienochromene core to yield the hexahydrothieno[3,2-c]chromene structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
4-[4-(Benzyloxy)-3-methoxyphenyl]-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(Benzyloxy)-3-methoxyphenyl]-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)-3-methoxyphenyl]-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-[4-(Benzyloxy)-3-methoxyphenyl]-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene can be compared with other similar compounds, such as:
4-Benzyloxy-3-methoxyphenylacetic acid: This compound shares the benzyloxy and methoxyphenyl groups but lacks the thienochromene core.
4-Benzyloxy-3-methoxybenzaldehyde: Similar in structure but contains an aldehyde group instead of the thienochromene core.
Benzopyran derivatives: These compounds have a similar polycyclic structure but differ in the specific arrangement of rings and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H26O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-(3-methoxy-4-phenylmethoxyphenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene |
InChI |
InChI=1S/C25H26O3S/c1-26-23-15-18(11-12-22(23)27-16-17-7-3-2-4-8-17)24-20-13-14-29-25(20)19-9-5-6-10-21(19)28-24/h2-4,7-8,11-15,19,21,24H,5-6,9-10,16H2,1H3 |
InChI Key |
HKUBQVLWDXNOTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(C4CCCCC4O2)SC=C3)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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